![molecular formula C18H20N2O4 B3978982 2-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]nicotinic acid](/img/structure/B3978982.png)
2-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]nicotinic acid
Descripción general
Descripción
2-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]nicotinic acid, also known as DMNQ, is a synthetic compound that has been widely used in scientific research. It belongs to the class of quinone derivatives and has been shown to have potential therapeutic applications in various diseases.
Mecanismo De Acción
2-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]nicotinic acid exerts its effects through the generation of ROS, which can cause oxidative damage to cells. It also inhibits the activity of antioxidant enzymes, leading to further accumulation of ROS. This oxidative stress can induce apoptosis in cancer cells and cause neurodegeneration in the brain. This compound has also been shown to activate the Nrf2-ARE pathway, which is responsible for the regulation of antioxidant enzymes and other cytoprotective genes.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It can induce apoptosis in cancer cells, reduce oxidative stress and inflammation in the brain, and improve mitochondrial function in the heart. This compound has also been shown to modulate the activity of various enzymes, including NADPH oxidase, superoxide dismutase, and catalase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]nicotinic acid has several advantages for lab experiments, including its stability and ease of synthesis. It can be easily synthesized in large quantities and is stable under normal laboratory conditions. However, this compound is also known to be highly toxic and can cause oxidative damage to cells at high concentrations. This limits its use in certain experiments and requires careful handling.
Direcciones Futuras
There are several future directions for 2-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]nicotinic acid research. One potential area of study is its use in combination with other drugs or therapies for cancer treatment. This compound has also been found to have potential therapeutic applications in other diseases, such as Alzheimer's and Parkinson's disease. Further research is needed to explore these potential applications. Additionally, the development of this compound analogs with improved efficacy and reduced toxicity could lead to new therapeutic options for various diseases.
Aplicaciones Científicas De Investigación
2-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]nicotinic acid has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. It has been shown to induce apoptosis in cancer cells by generating reactive oxygen species (ROS) and inhibiting the activity of antioxidant enzymes. This compound has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, it has been found to have cardioprotective effects by improving mitochondrial function and reducing oxidative stress in the heart.
Propiedades
IUPAC Name |
2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methyl]pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c1-23-16-8-12-5-7-20(10-13(12)9-17(16)24-2)11-15-14(18(21)22)4-3-6-19-15/h3-4,6,8-9H,5,7,10-11H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAMGVPJDQOVGKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)CC3=C(C=CC=N3)C(=O)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



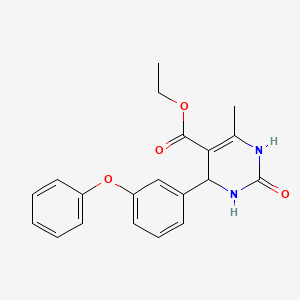
![N-benzyl-N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-3,4-dimethoxybenzenesulfonamide](/img/structure/B3978911.png)
![2-(dimethylamino)-3-[(4-methoxyphenyl)amino]naphthoquinone](/img/structure/B3978920.png)

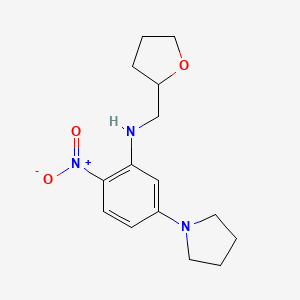
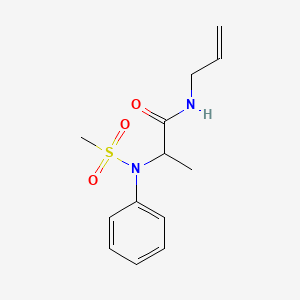
![N-(4-chlorophenyl)-4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamide](/img/structure/B3978953.png)
![6-[(6-ethoxy-3-pyridazinyl)oxy]-N,N'-diethyl-1,3,5-triazine-2,4-diamine](/img/structure/B3978969.png)
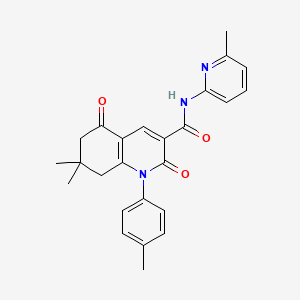


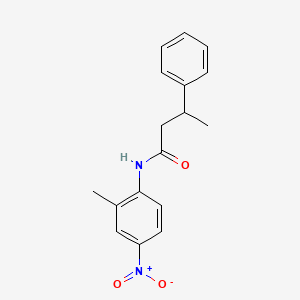

![6-methoxy-N-{[1-(methylsulfonyl)piperidin-3-yl]methyl}pyrimidin-4-amine](/img/structure/B3979010.png)